Nerolidol

Catalog No.
S537022
CAS No.
7212-44-4
M.F
C15H26O
M. Wt
222.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nerolidol

CAS Number

7212-44-4

Product Name

Nerolidol

IUPAC Name

(6E)-3,7,11-trimethyldodeca-1,6,10-trien-3-ol

Molecular Formula

C15H26O

Molecular Weight

222.37 g/mol

InChI

InChI=1S/C15H26O/c1-6-15(5,16)12-8-11-14(4)10-7-9-13(2)3/h6,9,11,16H,1,7-8,10,12H2,2-5H3/b14-11+

InChI Key

FQTLCLSUCSAZDY-SDNWHVSQSA-N

SMILES

CC(=CCCC(=CCCC(C)(C=C)O)C)C

Solubility

Soluble in most fixed oils and propylene glycol; slightly soluble in water; insoluble in glycerol
Soluble (in ethanol)

Synonyms

3,7,11-trimethyl-1,6,10-dodecatrien-3-ol, nerolidol, nerolidol, (E)-isomer, nerolidol, (S-(E))-isomer, nerolidol, (S-(Z))-isomer, nerolidol, (Z)-isomer, peruviol

Canonical SMILES

CC(=CCCC(=CCCC(C)(C=C)O)C)C

Isomeric SMILES

CC(=CCC/C(=C/CCC(C)(C=C)O)/C)C

Description

The exact mass of the compound Nerolidol is 222.1984 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in most fixed oils and propylene glycol; slightly soluble in water; insoluble in glycerolsoluble (in ethanol). Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Sesquiterpenes - Supplementary Records. It belongs to the ontological category of nerolidol in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Nerolidol, a sesquiterpene alcohol found in many essential oils, has attracted significant interest in scientific research due to its diverse biological activities. While it is already approved by the U.S. Food and Drug Administration (FDA) as a safe food flavoring agent [National Institutes of Health (.gov), National Center for Biotechnology Information [NCBI], Pubmed Central [PMC]. Nerolidol: A Sesquiterpene Alcohol with Multi-Faceted Pharmacological and Biological Activities. ], researchers are exploring its potential applications in various fields. Here's a closer look at some key areas of scientific research involving Nerolidol:

Antimicrobial and Anti-biofilm Properties

Studies suggest that Nerolidol possesses antimicrobial properties against various bacteria, fungi, and parasites [National Institutes of Health (.gov), National Center for Biotechnology Information [NCBI], Pubmed Central [PMC]. Nerolidol: A Sesquiterpene Alcohol with Multi-Faceted Pharmacological and Biological Activities. ]. It may also disrupt the formation of biofilms, which are communities of microorganisms that can adhere to surfaces and become resistant to conventional treatments [MDPI. Neutrophil Immunomodulatory Activity of Nerolidol, a Major Component of Essential Oils from Populus balsamifera Buds and Propolis. ].

Antioxidant and Anti-inflammatory Potential

Nerolidol exhibits antioxidant properties, which can help protect cells from damage caused by free radicals [National Institutes of Health (.gov), National Center for Biotechnology Information [NCBI], Pubmed Central [PMC]. Nerolidol: A Sesquiterpene Alcohol with Multi-Faceted Pharmacological and Biological Activities. ]. Additionally, research suggests it may have anti-inflammatory effects, potentially beneficial for conditions like arthritis and inflammatory bowel disease [National Institutes of Health (.gov), National Center for Biotechnology Information [NCBI], Pubmed Central [PMC]. Nerolidol: A Sesquiterpene Alcohol with Multi-Faceted Pharmacological and Biological Activities. ].

Neuroprotective Properties and Potential Applications in Neurodegenerative Diseases

Nerolidol's potential neuroprotective properties have generated excitement in research on neurodegenerative diseases like Alzheimer's and Parkinson's. Studies suggest it may help protect neurons from damage and improve cognitive function [Eurekalert. Nerolidol and its Pharmacological Application in Treating Neurodegenerative Diseases: A Review. ]. However, further research is needed to determine its efficacy in treating these conditions.

Nerolidol, chemically known as 3,7,11-trimethyl-1,6,10-dodecatrien-3-ol, is a naturally occurring sesquiterpene alcohol found in the essential oils of numerous plants. It has a pale yellow to yellow liquid appearance and emits a floral aroma reminiscent of rose and apple . The compound exists in four isomeric forms: two enantiomers and two geometric isomers, which differ in their geometric configuration around the central double bond and the hydroxyl-bearing carbon . Its chemical formula is C₁₅H₂₆O, and it has significant hydrophobicity, facilitating its penetration across biological membranes .

Research is ongoing to explore the potential biological activities of nerolidol. Some studies suggest it may have:

  • Anti-inflammatory properties [].
  • Antibacterial and antifungal properties [].
  • Insect repellent properties [].
Typical of sesquiterpenes. It can undergo oxidation, leading to the formation of various derivatives such as nerolidyl diphosphate and nerolidyl acetate. Additionally, it reacts readily with ozone, forming reactive intermediates that can influence atmospheric chemistry . The compound can also be synthesized from geranylacetone through the addition of vinyl Grignard reagent .

Nerolidol exhibits a broad spectrum of biological activities:

  • Anti-inflammatory: It has been shown to suppress inflammatory responses in models of acute lung injury by modulating antioxidant enzymes and signaling pathways .
  • Antimicrobial: Nerolidol demonstrates antimicrobial properties against various pathogens .
  • Antioxidant: The compound acts as an antioxidant, protecting cells from oxidative damage .
  • Insecticidal: It serves as a natural insecticide by inducing plant defenses against herbivores .
  • Skin penetration enhancer: Its hydrophobic nature allows it to enhance the absorption of other compounds through the skin .

Nerolidol can be synthesized through several methods:

  • Natural Extraction: It is extracted from essential oils of plants like ginger, jasmine, and cannabis.
  • Chemical Synthesis: Commercially, it is produced from geranylacetone using vinyl Grignard reagents .
  • Biological Synthesis: Various plants biosynthesize nerolidol as a defense mechanism against herbivores and pathogens .

Nerolidol's applications are diverse:

  • Flavoring Agent: Used in food products for its pleasant aroma.
  • Fragrance Industry: Commonly employed in perfumes and cosmetics.
  • Pharmaceuticals: Investigated for its potential therapeutic effects against inflammation and oxidative stress .
  • Agriculture: Utilized in pest control due to its insecticidal properties .

Research indicates that nerolidol interacts with various biological systems. It enhances antioxidant enzyme activity while reducing inflammation markers in animal models exposed to lipopolysaccharides (endotoxins) that induce acute lung injury . Furthermore, it activates signaling pathways related to plant defense mechanisms against pests and pathogens .

Nerolidol shares structural similarities with other sesquiterpenes but possesses unique properties that distinguish it:

CompoundStructure TypeUnique Properties
FarnesolLinear SesquiterpeneKnown for its role in cell signaling and fragrance
BisabololMonocyclic SesquiterpeneExhibits anti-inflammatory effects; used in cosmetics
GeraniolMonoterpeneHas strong floral aroma; used primarily as a fragrance
LinaloolMonoterpeneExhibits sedative properties; widely used in aromatherapy

Nerolidol's unique combination of biological activities and applications makes it particularly valuable compared to these similar compounds. Its effectiveness as both an antimicrobial agent and an insecticide sets it apart in both pharmaceutical and agricultural contexts.

Purity

>97% (or refer to the Certificate of Analysis)

Physical Description

Colourless or very pale straw-coloured oily liquid; Faint woody-floral, slightly rose apple aroma

XLogP3

4.6

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

222.198365449 g/mol

Monoisotopic Mass

222.198365449 g/mol

Boiling Point

114.00 °C. @ 1.00 mm Hg

Heavy Atom Count

16

Density

0.872-0.879

Appearance

Solid powder

Melting Point

< 25 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

FG5V0N8P2H

GHS Hazard Statements

Aggregated GHS information provided by 2246 companies from 21 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 2246 companies. For more detailed information, please visit ECHA C&L website;
Of the 20 notification(s) provided by 2245 of 2246 companies with hazard statement code(s):;
H317 (15.01%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (88.02%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H400 (37.19%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (99.91%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

77551-75-8
7212-44-4
142-50-7

Wikipedia

Nerolidol

Use Classification

Food additives -> Flavoring Agents
Agrochemicals -> Pesticides
Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

1,6,10-Dodecatrien-3-ol, 3,7,11-trimethyl-: ACTIVE

Dates

Modify: 2023-08-15
1: Saito AY, Sussmann RA, Kimura EA, Cassera MB, Katzin AM. Quantification of nerolidol in mouse plasma using gas chromatography-mass spectrometry. J Pharm Biomed Anal. 2015;111:100-3. doi: 10.1016/j.jpba.2015.03.030. Epub 2015 Apr 3. PubMed PMID: 25880240; PubMed Central PMCID: PMC4673400.
2: Chan WK, Tan LT, Chan KG, Lee LH, Goh BH. Nerolidol: A Sesquiterpene Alcohol with Multi-Faceted Pharmacological and Biological Activities. Molecules. 2016 Apr 28;21(5). pii: E529. doi: 10.3390/molecules21050529. Review. PubMed PMID: 27136520.
3: Fonsêca DV, Salgado PR, de Carvalho FL, Salvadori MG, Penha AR, Leite FC, Borges CJ, Piuvezam MR, Pordeus LC, Sousa DP, Almeida RN. Nerolidol exhibits antinociceptive and anti-inflammatory activity: involvement of the GABAergic system and proinflammatory cytokines. Fundam Clin Pharmacol. 2016 Feb;30(1):14-22. doi: 10.1111/fcp.12166. Epub 2015 Nov 22. PubMed PMID: 26791997.
4: Ma C, Qu Y, Zhang Y, Qiu B, Wang Y, Chen X. Determination of nerolidol in teas using headspace solid phase microextraction-gas chromatography. Food Chem. 2014;152:285-90. doi: 10.1016/j.foodchem.2013.11.010. Epub 2013 Nov 28. PubMed PMID: 24444938.
5: Silva MP, Oliveira GL, de Carvalho RB, de Sousa DP, Freitas RM, Pinto PL, de Moraes J. Antischistosomal activity of the terpene nerolidol. Molecules. 2014 Mar 24;19(3):3793-803. doi: 10.3390/molecules19033793. PubMed PMID: 24662089.
6: de Assis Lage TC, Montanari RM, Fernandes SA, de Oliveira Monteiro CM, de Oliveira Souza Senra T, Zeringota V, da Silva Matos R, Daemon E. Chemical composition and acaricidal activity of the essential oil of Baccharis dracunculifolia De Candole (1836) and its constituents nerolidol and limonene on larvae and engorged females of Rhipicephalus microplus (Acari: Ixodidae). Exp Parasitol. 2015 Jan;148:24-9. doi: 10.1016/j.exppara.2014.10.011. Epub 2014 Oct 24. PubMed PMID: 25448290.
7: Krist S, Banovac D, Tabanca N, Wedge DE, Gochev VK, Wanner J, Schmidt E, Jirovetz L. Antimicrobial activity of nerolidol and its derivatives against airborne microbes and further biological activities. Nat Prod Commun. 2015 Jan;10(1):143-8. PubMed PMID: 25920237.
8: Nogueira Neto JD, de Almeida AA, da Silva Oliveira J, Dos Santos PS, de Sousa DP, de Freitas RM. Antioxidant effects of nerolidol in mice hippocampus after open field test. Neurochem Res. 2013 Sep;38(9):1861-70. doi: 10.1007/s11064-013-1092-2. Epub 2013 Jun 14. PubMed PMID: 23765368.
9: Saito AY, Marin Rodriguez AA, Menchaca Vega DS, Sussmann RA, Kimura EA, Katzin AM. Antimalarial activity of the terpene nerolidol. Int J Antimicrob Agents. 2016 Dec;48(6):641-646. doi: 10.1016/j.ijantimicag.2016.08.017. Epub 2016 Sep 30. PubMed PMID: 27742206.
10: Javed H, Azimullah S, Abul Khair SB, Ojha S, Haque ME. Neuroprotective effect of nerolidol against neuroinflammation and oxidative stress induced by rotenone. BMC Neurosci. 2016 Aug 22;17(1):58. doi: 10.1186/s12868-016-0293-4. PubMed PMID: 27549180; PubMed Central PMCID: PMC4994214.
11: Goel RK, Kaur D, Pahwa P. Assessment of anxiolytic effect of nerolidol in mice. Indian J Pharmacol. 2016 Jul-Aug;48(4):450-452. PubMed PMID: 27756960; PubMed Central PMCID: PMC4980937.
12: Sperotto AR, Moura DJ, Péres VF, Damasceno FC, Caramão EB, Henriques JA, Saffi J. Cytotoxic mechanism of Piper gaudichaudianum Kunth essential oil and its major compound nerolidol. Food Chem Toxicol. 2013 Jul;57:57-68. doi: 10.1016/j.fct.2013.03.013. Epub 2013 Mar 20. PubMed PMID: 23523831.
13: Le Thanh C, Chauhan KR. Simple and short synthesis of trans-(R)-nerolidol, a pheromone component of fruit spotting bug. Nat Prod Commun. 2014 Mar;9(3):297-8. PubMed PMID: 24689198.
14: Baldissera MD, Grando TH, Souza CF, Cossetin LF, Sagrillo MR, Nascimento K, da Silva AP, Dalla Lana DF, Da Silva AS, Stefani LM, Monteiro SG. Nerolidol nanospheres increases its trypanocidal efficacy against Trypanosoma evansi: New approach against diminazene aceturate resistance and toxicity. Exp Parasitol. 2016 Jul;166:144-9. doi: 10.1016/j.exppara.2016.04.015. Epub 2016 Apr 21. PubMed PMID: 27109312.
15: Ferreira FM, Palmeira CM, Oliveira MM, Santos D, Simões AM, Rocha SM, Coimbra MA, Peixoto F. Nerolidol effects on mitochondrial and cellular energetics. Toxicol In Vitro. 2012 Mar;26(2):189-96. doi: 10.1016/j.tiv.2011.11.009. Epub 2011 Nov 25. PubMed PMID: 22138475.
16: Houshyani B, Assareh M, Busquets A, Ferrer A, Bouwmeester HJ, Kappers IF. Three-step pathway engineering results in more incidence rate and higher emission of nerolidol and improved attraction of Diadegma semiclausum. Metab Eng. 2013 Jan;15:88-97. doi: 10.1016/j.ymben.2012.10.002. Epub 2012 Nov 12. PubMed PMID: 23154132.
17: Lee K, Lee JH, Kim SI, Cho MH, Lee J. Anti-biofilm, anti-hemolysis, and anti-virulence activities of black pepper, cananga, myrrh oils, and nerolidol against Staphylococcus aureus. Appl Microbiol Biotechnol. 2014 Nov;98(22):9447-57. doi: 10.1007/s00253-014-5903-4. Epub 2014 Jul 16. PubMed PMID: 25027570.
18: Kaur D, Pahwa P, Goel RK. Protective Effect of Nerolidol Against Pentylenetetrazol-Induced Kindling, Oxidative Stress and Associated Behavioral Comorbidities in Mice. Neurochem Res. 2016 Nov;41(11):2859-2867. Epub 2016 Jul 14. PubMed PMID: 27418279.
19: Utsumi S, Nakamura T, Obata Y, Ohta N, Takayama K. Effect of Nerolidol and/or Levulinic Acid on the Thermotropic Behavior of Lipid Lamellar Structures in the Stratum Corneum. Chem Pharm Bull (Tokyo). 2016;64(12):1692-1697. PubMed PMID: 27904078.
20: Baer P, Rabe P, Citron CA, de Oliveira Mann CC, Kaufmann N, Groll M, Dickschat JS. Hedycaryol synthase in complex with nerolidol reveals terpene cyclase mechanism. Chembiochem. 2014 Jan 24;15(2):213-6. doi: 10.1002/cbic.201300708. Epub 2014 Jan 7. PubMed PMID: 24399794.

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